4,5-Dichloro-3-hydroxy-1-methylpyrazole
Description
4,5-Dichloro-3-hydroxy-1-methylpyrazole is a substituted pyrazole derivative characterized by a hydroxyl group at position 3, two chlorine atoms at positions 4 and 5, and a methyl group at position 1. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their diverse biological and chemical applications. Its structural features influence solubility, acidity (pKa of the hydroxyl group), and stability under varying conditions.
Properties
Molecular Formula |
C4H4Cl2N2O |
|---|---|
Molecular Weight |
166.99 g/mol |
IUPAC Name |
3,4-dichloro-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H4Cl2N2O/c1-8-3(6)2(5)4(9)7-8/h1H3,(H,7,9) |
InChI Key |
ORWIRFNRFXSQHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
To contextualize the properties of 4,5-Dichloro-3-hydroxy-1-methylpyrazole, a comparative analysis with analogous pyrazole-based compounds is provided below. Key differences in substituents, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Key Properties/Applications | Reactivity Notes |
|---|---|---|---|
| 4,5-Dichloro-3-hydroxy-1-methylpyrazole | 1-CH₃, 3-OH, 4-Cl, 5-Cl | High polarity due to Cl and OH groups; potential antimicrobial activity | Hydroxyl group enables hydrogen bonding; Cl atoms enhance electrophilicity |
| 1-Methylpyrazole | 1-CH₃ | Low polarity; solvent or ligand in catalysis | Lacks reactive substituents; inert in many reactions |
| 3-Hydroxy-1-methylpyrazole | 1-CH₃, 3-OH | Moderate acidity (pKa ~8–9); used in metal chelation | OH group participates in tautomerism |
| 4,5-Dichloro-1-methylpyrazole | 1-CH₃, 4-Cl, 5-Cl | High thermal stability; agrochemical intermediate | Cl substituents increase lipophilicity |
| 3-Hydroxy-4,5-dibromo-1-methylpyrazole | 1-CH₃, 3-OH, 4-Br, 5-Br | Higher molecular weight; used in flame retardants | Br atoms reduce electrophilicity compared to Cl |
Key Research Findings
Reactivity and Stability: The dual chloro and hydroxy substituents in 4,5-Dichloro-3-hydroxy-1-methylpyrazole create a balance between electrophilicity (via Cl) and hydrogen-bonding capacity (via OH), distinguishing it from non-hydroxylated analogs like 4,5-Dichloro-1-methylpyrazole. This makes it more reactive in nucleophilic substitution or metal-coordination reactions . In contrast, brominated analogs (e.g., 3-Hydroxy-4,5-dibromo-1-methylpyrazole) exhibit reduced solubility in polar solvents due to larger halogen atoms, limiting their utility in aqueous-phase reactions.
Biological Activity: Hydroxyl-bearing pyrazoles, such as 3-Hydroxy-1-methylpyrazole and the target compound, demonstrate moderate antimicrobial activity against Gram-positive bacteria.
Synthetic Utility :
- Unlike simpler pyrazoles (e.g., 1-Methylpyrazole), 4,5-Dichloro-3-hydroxy-1-methylpyrazole serves as a versatile building block for synthesizing fused heterocycles. For example, describes pyrazole-tetrazole-coumarin hybrids (e.g., compounds 4i and 4j ), though these lack direct structural overlap with the target molecule .
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